molecular formula C18H15N7O2S B10986093 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B10986093
M. Wt: 393.4 g/mol
InChI Key: MUUWORWANCMBNN-UHFFFAOYSA-N
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Description

    2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide: is a complex organic compound with a unique structure.

  • It contains a tetrazole ring, a thiazole ring, and a phenoxy group, making it an interesting target for research and drug development.
  • Tetrazole moieties, like the one in this compound, have gained attention due to their bioisosteric properties, which allow them to replace carboxylic acid groups in pharmacological molecules. This substitution can enhance lipophilicity and bioavailability while minimizing adverse effects .
  • Preparation Methods

    • The synthetic routes to prepare this compound involve several steps.
    • One common approach is the condensation of appropriate starting materials, such as 2-methyl-2H-tetrazole-5-yl phenol and 4-(pyridin-2-yl)-1,3-thiazol-2-amine, followed by acetylation with acetic anhydride.
    • Industrial production methods may vary, but they typically involve efficient and scalable processes to yield the desired compound in high purity.
  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

      Reduction: Reduction reactions could modify functional groups or reduce the tetrazole ring.

      Substitution: Substitution reactions may occur at the pyridine or thiazole positions.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, sodium borohydride can be used for reduction, and acyl chlorides for acylation.

      Major Products: The major products will vary based on the specific reaction and conditions applied.

  • Scientific Research Applications

      Biology: Its interactions with enzymes and receptors are of interest, especially in drug discovery.

      Medicine: Investigations focus on its antibacterial, anticancer, and antitubercular properties.

      Industry: The compound’s synthesis and scalability are relevant for pharmaceutical production.

  • Mechanism of Action

    • The compound likely exerts its effects through interactions with specific molecular targets.
    • Further studies are needed to elucidate the exact pathways involved, but it may affect enzymes, receptors, or signaling cascades.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C18H15N7O2S

    Molecular Weight

    393.4 g/mol

    IUPAC Name

    2-[4-(2-methyltetrazol-5-yl)phenoxy]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide

    InChI

    InChI=1S/C18H15N7O2S/c1-25-23-17(22-24-25)12-5-7-13(8-6-12)27-10-16(26)21-18-20-15(11-28-18)14-4-2-3-9-19-14/h2-9,11H,10H2,1H3,(H,20,21,26)

    InChI Key

    MUUWORWANCMBNN-UHFFFAOYSA-N

    Canonical SMILES

    CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=NC(=CS3)C4=CC=CC=N4

    Origin of Product

    United States

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